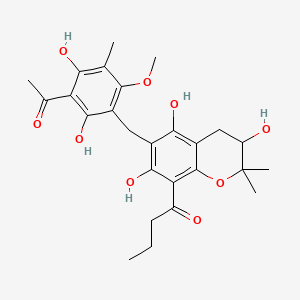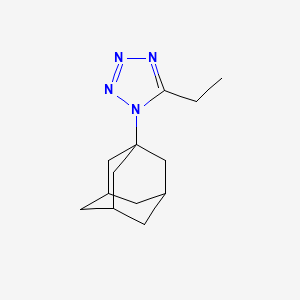
1-(1-Adamantyl)-5-ethyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-5-ethyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. The incorporation of a tetrazole ring, a five-membered ring containing four nitrogen atoms, further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Adamantyl)-5-ethyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which undergoes functionalization to introduce the ethyl group and the tetrazole ring.
Reaction Conditions: The functionalization of adamantane can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-5-ethyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Reagents such as trifluoromethanesulfonic acid and trifluoroacetic anhydride are commonly used in these reactions.
Scientific Research Applications
1-(1-Adamantyl)-5-ethyltetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-ethyltetrazole involves:
Comparison with Similar Compounds
1-(1-Adamantyl)-5-ethyltetrazole can be compared with other adamantane derivatives:
Properties
CAS No. |
24940-56-5 |
|---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-ethyltetrazole |
InChI |
InChI=1S/C13H20N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 |
InChI Key |
UELKNMKRRLRFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


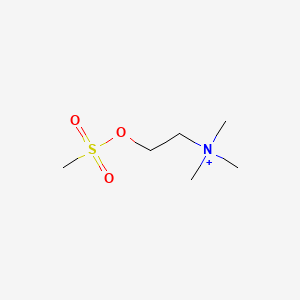
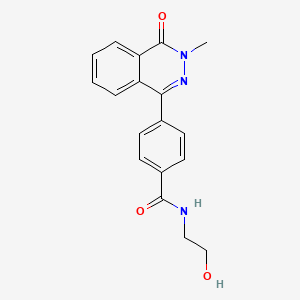
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
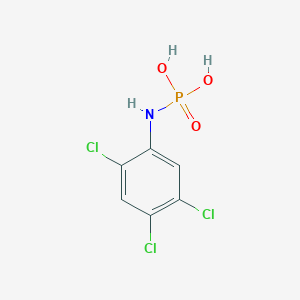
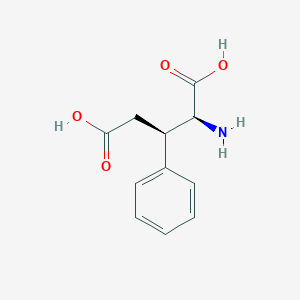
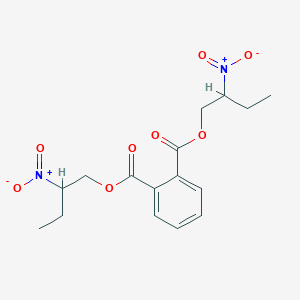
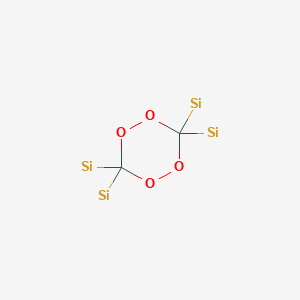
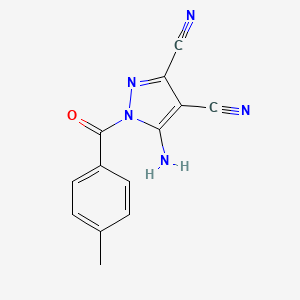

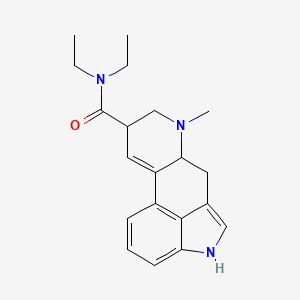
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
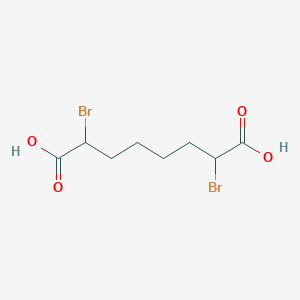
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
